molecular formula C18H13ClN4O5S B11217814 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B11217814
M. Wt: 432.8 g/mol
InChI Key: CCEHVUYVCHCWGX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multiple steps The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C18H13ClN4O5S

Molecular Weight

432.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C18H13ClN4O5S/c19-12-3-7-13(8-4-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24)

InChI Key

CCEHVUYVCHCWGX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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